5-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
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Overview
Description
5-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloroaniline with ethyl acetoacetate in the presence of a catalyst, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur, leading to different chloroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
5-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
- 8-Hydroxyquinoline
- Quinoline-7-carboxylic acid
Uniqueness
5-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to its specific substitution pattern and the presence of both chloro and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10ClNO2 |
---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
5-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h3-4,12H,1-2,5H2,(H,13,14) |
InChI Key |
ALODUEGFYZCCLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)C(=O)O)Cl |
Origin of Product |
United States |
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